molecular formula C13H14N4O3 B2846045 2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide CAS No. 1448028-17-8

2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide

Cat. No.: B2846045
CAS No.: 1448028-17-8
M. Wt: 274.28
InChI Key: GMVSKYLAJCTXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that likely contains an imidazole ring and a tetrahydroisoquinoline ring . These types of compounds are often found in various natural, synthetic, and semi-synthetic chemical building blocks . They have been associated with multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds, such as 2-oxo-1,2,3,4-tetrahydropyrimidines, have been synthesized through oxidative functionalization of methyl arenes/benzyl derivatives via in situ generated urea . This process involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst .

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

The study of drug metabolism is crucial in understanding how drugs are processed in the body. For example, the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, were extensively studied in humans to understand its pharmacokinetics. This research involved analyzing blood, urine, and feces samples to determine how the drug is metabolized and eliminated from the body. Such studies are essential for developing safe and effective medications (Renzulli et al., 2011).

Pharmacological Effects and Mechanisms

Research on the pharmacological effects and mechanisms of compounds reveals how they interact with biological systems. For instance, the vascular effects of oxymetazoline, a derivative of imidazoline, on human nasal mucosa were evaluated to understand its decongestant properties and its impact on nasal airway resistance and mucosal blood flow (Bende & Löth, 1986).

Toxicology and Safety Studies

Toxicology and safety studies are critical for assessing the potential risks associated with chemical compounds. For example, two fatal intoxication cases with imidacloprid, a nitromethylene insecticide, were reported, and a method to detect and quantify imidacloprid in post-mortem samples was developed. These studies are pivotal in understanding the toxicological profiles of compounds and ensuring public safety (Proença et al., 2005).

Development of Novel Therapeutic Agents

Research into novel therapeutic agents involves studying the effects of new drugs on diseases. For example, a study on the effect of imidazole-4-carboxamide on immunity in patients with malignant melanoma explored how the compound affects cellular immune responses and humoral immune responses, contributing to the development of cancer treatments (Bruckner et al., 1974).

Properties

IUPAC Name

2-oxo-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-11-10-7-9(2-1-8(10)3-4-14-11)16-13(20)17-6-5-15-12(17)19/h1-2,7H,3-6H2,(H,14,18)(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVSKYLAJCTXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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